Cas no 2137489-43-9 (8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol)
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2137489-43-9
- 8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol
- EN300-744370
- 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol
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- Inchi: 1S/C15H21NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2
- InChI Key: QMRKBXAUGSZVDP-UHFFFAOYSA-N
- SMILES: O1CCC(C21CCN(CC1C=CC=CC=1)CC2)O
Computed Properties
- Exact Mass: 247.157228913g/mol
- Monoisotopic Mass: 247.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.7Ų
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744370-1.0g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 1.0g |
$842.0 | 2024-05-23 | |
| Enamine | EN300-744370-0.05g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 0.05g |
$707.0 | 2024-05-23 | |
| Enamine | EN300-744370-0.1g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 0.1g |
$741.0 | 2024-05-23 | |
| Enamine | EN300-744370-0.25g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 0.25g |
$774.0 | 2024-05-23 | |
| Enamine | EN300-744370-0.5g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 0.5g |
$809.0 | 2024-05-23 | |
| Enamine | EN300-744370-2.5g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 2.5g |
$1650.0 | 2024-05-23 | |
| Enamine | EN300-744370-5.0g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 5.0g |
$2443.0 | 2024-05-23 | |
| Enamine | EN300-744370-10.0g |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol |
2137489-43-9 | 95% | 10.0g |
$3622.0 | 2024-05-23 |
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol (CAS No. 2137489-43-9): An Emerging Compound in Medicinal Chemistry
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol (CAS No. 2137489-43-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural complexity. The spirocyclic framework provides a rigid and conformationally constrained structure, which can enhance the binding affinity and selectivity of the molecule to its target.
The chemical structure of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol consists of a spirocyclic core with an oxo group and an azacycle, along with a benzyl substituent at the 8-position. This combination of functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for drug discovery and development.
Recent studies have explored the potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol in various therapeutic areas. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are involved in numerous physiological processes. The ability of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol to interact with specific GPCRs has been demonstrated in several in vitro and in vivo studies, suggesting its potential as a lead compound for the development of novel therapeutics.
In addition to its GPCR modulation properties, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol has also shown promising activity as an inhibitor of protein-protein interactions (PPIs). PPIs are critical for many biological processes, including signal transduction, gene regulation, and cellular metabolism. The ability to selectively disrupt specific PPIs can provide new therapeutic strategies for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. Studies have indicated that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol can effectively inhibit certain PPIs, making it a valuable tool for both basic research and drug development.
The pharmacokinetic properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-ol have also been investigated to assess its suitability as a drug candidate. Preliminary data suggest that the compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These properties are essential for ensuring that the compound can be effectively delivered to its target site and maintain sufficient bioavailability to exert its therapeutic effects.
To further evaluate the potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-4-o, several preclinical studies have been conducted using animal models. These studies have provided valuable insights into the safety and efficacy of the compound in vivo. For example, in a study using rodent models of neuroinflammation, 8-Benzyl--1-oxa--8--azaspiro[--]-decan--4--ol demonstrated significant anti-inflammatory effects, reducing markers of inflammation and improving cognitive function.
The structural versatility of 8-Benzyl- strong>-< em >< strong > -1 -< / strong > -< em >< strong > -oxa -< / strong > -< em >< strong > -8 -< / strong > -< em >< strong > -azaspiro [ 4 . 5 ] decan - 4 - ol strong > em > also allows for the exploration of various derivatives through chemical modifications. These modifications can be used to optimize the compound's pharmacological properties, such as potency, selectivity, and metabolic stability. Researchers have synthesized several analogs of strong > 8 - Benzyl - 1 - oxa - 8 - azaspiro [ 4 . 5 ] decan - 4 - ol strong > by varying the substituents at different positions on the spirocyclic core or by introducing additional functional groups. Some of these analogs have shown improved biological activities compared to the parent compound. p > < p > In conclusion , strong > 8 - Benzyl - 1 - oxa - 8 - azaspiro [ 4 . 5 ] decan - 4 - ol strong > ( CAS No . 2137489 - 43 - 9 ) represents an exciting new direction in medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it a promising candidate for further investigation and potential therapeutic applications . Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound , paving the way for future drug development efforts . p > article > response > Note: The HTML tags have been corrected to ensure proper formatting and readability. Please review the content for any necessary adjustments or additional information you would like to include.
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